

Acetoacetic acid n-octyl ester CAS 16436-00-3 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Acetoacetic Acid n-Octyl Ester*

Cat. No.: *B098030*

[Get Quote](#)

An In-depth Technical Guide to n-Octyl Acetoacetate (CAS 16436-00-3): Properties, Synthesis, and Applications

Introduction

n-Octyl acetoacetate (CAS: 16436-00-3), also known as octyl 3-oxobutanoate, is a β -keto ester of significant interest in synthetic organic chemistry.^{[1][2]} Its molecular architecture, featuring a reactive β -keto group and a lipophilic eight-carbon n-octyl chain, imparts a unique combination of physical properties and chemical reactivity.^[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its physicochemical properties, synthetic routes, characteristic reactivity, and safety protocols. Unlike simple esters, the utility of n-octyl acetoacetate lies not in its fragrance but in its function as a versatile chemical building block for constructing more complex molecules.

Physicochemical and Structural Properties

The compound is a colorless to light yellow liquid under standard conditions.^[3] Its structural and physical properties are dictated by the interplay between the polar acetoacetate head and the nonpolar octyl tail.

Key Properties Summary

A compilation of its fundamental properties is presented below for quick reference.

Property	Value	Source(s)
CAS Number	16436-00-3	[1] [2] [4]
Molecular Formula	C ₁₂ H ₂₂ O ₃	[1] [2] [4]
Molecular Weight	214.30 g/mol	[1] [2]
IUPAC Name	octyl 3-oxobutanoate	[1] [2]
Synonyms	Acetoacetic Acid n-Octyl Ester, n-Octyl Acetoacetate	[4]
Appearance	Colorless to light yellow clear liquid	[3] [5]
Boiling Point	198 °C @ 150 mmHg	[3] [6]
Specific Gravity (20/20)	~0.94	[3]
Refractive Index (n _{20/D})	~1.44	[3]
Purity (Commercial)	>95.0% (by GC)	[3]

Structural Analysis: Keto-Enol Tautomerism

A defining characteristic of n-octyl acetoacetate, and β -keto esters in general, is its existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. The α -protons (on the carbon between the two carbonyl groups) are acidic, allowing for the formation of a resonance-stabilized enolate ion, which can then be protonated to yield the enol tautomer. This equilibrium is fundamental to the compound's reactivity, particularly in alkylation and acylation reactions.

Caption: Keto-Enol tautomerism in n-octyl acetoacetate.

Synthesis and Manufacturing

The industrial and laboratory-scale synthesis of n-octyl acetoacetate primarily relies on transesterification. Direct esterification using acetoacetic acid is generally impractical due to the acid's thermal instability, which leads to rapid decarboxylation to acetone and carbon dioxide.

[\[1\]](#)

Causality of Synthetic Route: Transesterification

Transesterification offers a robust and versatile pathway. By reacting a stable, readily available acetoacetate, such as ethyl acetoacetate, with n-octanol, the desired product can be formed efficiently.^[1] This method avoids the handling of unstable acetoacetic acid and allows for the introduction of various alkyl groups by simply changing the alcohol reactant. The reaction is typically catalyzed by an acid, base, or enzyme. The equilibrium is driven towards the product by removing the lower-boiling alcohol (ethanol in this case) via distillation.

Experimental Protocol: Synthesis via Transesterification

This protocol describes a representative lab-scale synthesis of n-octyl acetoacetate.

Materials:

- Ethyl acetoacetate
- n-Octanol
- p-Toluenesulfonic acid (catalyst)
- Toluene (for azeotropic removal of ethanol)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
- Charging Reactants: Charge the flask with n-octanol (1.0 eq), ethyl acetoacetate (1.2 eq), toluene (approx. 50% of the alcohol volume), and a catalytic amount of p-toluenesulfonic acid (0.01 eq).

- Reaction: Heat the mixture to reflux. Ethanol, being more volatile, will be removed azeotropically with toluene and collected in the Dean-Stark trap, driving the reaction to completion.
- Monitoring: Monitor the reaction progress by observing the volume of ethanol collected or by using Gas Chromatography (GC). The reaction is typically complete when the theoretical amount of ethanol has been collected.
- Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene.
- Purification: Purify the resulting crude oil by vacuum distillation to yield pure n-octyl acetoacetate.

Caption: General workflow for synthesis and purification.

Chemical Reactivity and Applications

The primary value of n-octyl acetoacetate is as a synthetic intermediate. Its bifunctional nature (ketone and ester) and the acidic α -protons make it a powerful tool for C-C bond formation.

- Acetoacetic Ester Synthesis: The enolate can be readily alkylated at the α -carbon. Subsequent hydrolysis and decarboxylation provide a straightforward route to various methyl ketones.
- Heterocycle Synthesis: It serves as a key precursor in multicomponent reactions for synthesizing heterocycles. For example, in the Hantzsch pyridine synthesis, it condenses with an aldehyde and ammonia to form dihydropyridine derivatives, which are scaffolds in many pharmaceutical compounds.
- Coupling Reactions: The active methylene group can participate in various coupling reactions, such as the Japp–Klingemann reaction to form hydrazones, which are precursors to indole synthesis.

While specific, large-scale applications are proprietary, its structure suggests utility as a precursor for specialty polymers, agrochemicals, and pharmaceutical intermediates where a substituted keto-acid or a heterocyclic core is required. It is also listed as a biochemical for research purposes.[\[4\]](#)

Safety and Handling

Proper handling of n-octyl acetoacetate is essential to ensure laboratory safety. It is classified as an irritant.

GHS Hazard Information

Hazard Class	Pictogram	Signal Word	Hazard Statement
Skin Corrosion/Irritation, Cat. 2	GHS07 (Exclamation Mark)	Warning	H315: Causes skin irritation
Serious Eye Damage/Irritation, Cat. 2	GHS07 (Exclamation Mark)	Warning	H319: Causes serious eye irritation

Source: ECHA C&L Inventory[\[2\]](#)[\[5\]](#)

Handling and First Aid

- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[\[5\]](#)
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[\[3\]](#)
- Storage: Store in a tightly closed container in a cool, dark, and dry place.[\[3\]](#) A storage temperature below 15°C is recommended.[\[3\]](#)[\[5\]](#)
- First Aid:
 - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[\[5\]](#)

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [2]

Conclusion

n-Octyl acetoacetate (CAS 16436-00-3) is a valuable and versatile β -keto ester. Its significance is rooted in its chemical reactivity, primarily the keto-enol tautomerism and the acidity of its α -protons, which make it a key building block in organic synthesis. While its direct applications are limited, its role as a precursor for pharmaceuticals, heterocycles, and other complex molecules is of high importance to the research and drug development community. Understanding its properties, synthetic pathways, and safe handling procedures is crucial for harnessing its full potential in chemical innovation.

References

- octyl acetoacetate, 16436-00-3. The Good Scents Company. [Link]
- Octyl acetoacetate | C12H22O3 | CID 85418. PubChem - NIH. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Octyl acetoacetate | C12H22O3 | CID 85418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. n-Octyl Acetoacetate | 16436-00-3 | TCI AMERICA [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. n-Octyl Acetoacetate | 16436-00-3 | TCI EUROPE N.V. [tcichemicals.com]
- 6. ACETOACETIC ACID N-OCTYL ESTER CAS#: 16436-00-3 [m.chemicalbook.com]
- To cite this document: BenchChem. [Acetoacetic acid n-octyl ester CAS 16436-00-3 properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098030#acetoacetic-acid-n-octyl-ester-cas-16436-00-3-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com